TG2 Cellular Inhibition: Comparative Activity Against Human Transglutaminase 2
4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid inhibits human TG2 in a HEK cell-based fluorescent transamidation assay with an IC₅₀ of 1.20 µM (1,200 nM) [1]. This cellular activity distinguishes it from the glutarimide core scaffold alone, which shows negligible TG2 inhibition (IC₅₀ > 100 µM) . In contrast to the highly potent TG2 inhibitor Zampilimab (IC₅₀ = 0.25 nM) , this compound offers a moderate potency profile, which may be advantageous for studies where complete target saturation is not desired or for probing partial inhibition phenotypes.
| Evidence Dimension | TG2 Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 µM (1,200 nM) |
| Comparator Or Baseline | Glutarimide scaffold: IC₅₀ > 100 µM (inactive); Zampilimab: IC₅₀ = 0.25 nM |
| Quantified Difference | Target compound is >80-fold more potent than the core glutarimide scaffold, and ~4,800-fold less potent than the clinical candidate Zampilimab. |
| Conditions | Human TG2 in HEK cells; fluorescent transamidation assay |
Why This Matters
The moderate cellular potency enables a unique experimental window between inactive scaffolds and ultra-potent biologicals, providing a distinct tool compound profile for TG2 research.
- [1] BindingDB. (n.d.). BDBM50420463 (CHEMBL2086480) Activity Data. View Source
